6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione 6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Brand Name: Vulcanchem
CAS No.: 144435-10-9
VCID: VC4082909
InChI: InChI=1S/C7H3N5O6/c13-6-7(14)10-4-2(8-6)1-3(11(15)16)5(9-4)12(17)18/h1H,(H,8,13)(H,9,10,14)
SMILES: C1=C2C(=NC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)N2
Molecular Formula: C7H3N5O6
Molecular Weight: 253.13 g/mol

6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

CAS No.: 144435-10-9

Cat. No.: VC4082909

Molecular Formula: C7H3N5O6

Molecular Weight: 253.13 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione - 144435-10-9

Specification

CAS No. 144435-10-9
Molecular Formula C7H3N5O6
Molecular Weight 253.13 g/mol
IUPAC Name 6,7-dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Standard InChI InChI=1S/C7H3N5O6/c13-6-7(14)10-4-2(8-6)1-3(11(15)16)5(9-4)12(17)18/h1H,(H,8,13)(H,9,10,14)
Standard InChI Key GDBMNBXUUXVCIS-UHFFFAOYSA-N
SMILES C1=C2C(=NC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)N2
Canonical SMILES C1=C2C(=NC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)N2

Introduction

Structural and Chemical Properties

Molecular Architecture

6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (C₇H₃N₅O₆) features a bicyclic system combining pyridine and pyrazine rings. The nitro groups at positions 6 and 7 introduce significant electron-withdrawing effects, influencing both reactivity and intermolecular interactions. The compound’s planar structure is stabilized by intramolecular hydrogen bonding between the pyrazine-dione oxygen atoms and adjacent NH groups .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₇H₃N₅O₆
Molecular Weight253.13 g/mol
IUPAC Name6,7-dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Canonical SMILESC1=C2C(=NC(=C1N+[O-])N+[O-])NC(=O)C(=O)N2
CAS Registry Number144435-10-9

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) remain unpublished for this specific compound, analogous pyrido-pyrazine derivatives exhibit distinctive absorbance peaks in the UV-Vis range (250–300 nm) due to π→π* transitions. The nitro groups likely redshift absorption maxima compared to non-nitrated analogs.

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis typically begins with nitro-substituted pyridine precursors undergoing cyclization under acidic or thermal conditions. A representative protocol involves:

  • Precursor Preparation: Nitration of a pyridine derivative at positions 6 and 7 using mixed nitric-sulfuric acid.

  • Cyclization: Refluxing in ethanol or acetic acid to form the pyrido-pyrazine core.

  • Purification: Recrystallization from polar aprotic solvents (e.g., DMSO) yields the final product .

Challenges in Synthesis

Key hurdles include:

  • Regioselectivity: Ensuring exclusive nitration at the 6 and 7 positions requires precise temperature control.

  • Stability: The compound’s sensitivity to light and moisture necessitates inert atmosphere handling .

Chemical Reactivity

Reduction of Nitro Groups

The nitro groups can be selectively reduced to amines using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite. This transformation generates 6,7-diamino derivatives, which serve as intermediates for further functionalization.

Nucleophilic Aromatic Substitution

Electron-deficient aromatic rings facilitate substitution at positions 6 and 7. For example, reaction with thiophenol in DMF yields sulfur-containing analogs, though yields remain suboptimal (~40%).

Cycloaddition Reactions

The electron-poor pyrido-pyrazine system participates in Diels-Alder reactions with electron-rich dienes, forming polycyclic adducts. Such reactions expand the compound’s utility in synthesizing complex heterocycles.

Future Research Directions

Synthetic Chemistry

  • Green Chemistry Approaches: Exploring solvent-free or microwave-assisted synthesis to improve yields.

  • Derivatization Libraries: Systematic modification of the nitro groups to explore structure-activity relationships.

Biological Screening

  • In Vitro Assays: Prioritize testing against Gram-positive bacteria and cancer cell lines.

  • ADMET Profiling: Assess pharmacokinetics and toxicity to evaluate drug candidacy.

Materials Science Applications

The compound’s electron-deficient aromatic system suggests potential as:

  • Organic Semiconductor Components: For use in thin-film transistors.

  • Ligands in Coordination Chemistry: Binding transition metals for catalytic applications.

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